molecular formula C13H17NO7 B3821727 2-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid

2-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid

Cat. No.: B3821727
M. Wt: 299.28 g/mol
InChI Key: MRAJLOPDLYILFT-UHFFFAOYSA-N
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Description

2-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid is a glycoside compound, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond. This compound is known for its presence in various plant species and has been studied for its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid typically involves the glycosylation of a benzoic acid derivative with a sugar moiety. The reaction conditions often require the presence of a catalyst and an appropriate solvent to facilitate the glycosidic bond formation .

Industrial Production Methods

The process would require optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. This can lead to various biological effects, such as antioxidant activity and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid is unique due to its specific glycosylation pattern and the presence of both hydroxyl and carboxyl functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7/c15-5-8-9(16)10(17)11(18)12(21-8)14-7-4-2-1-3-6(7)13(19)20/h1-4,8-12,14-18H,5H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAJLOPDLYILFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid
Reactant of Route 2
2-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid
Reactant of Route 3
2-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid
Reactant of Route 4
2-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid
Reactant of Route 5
2-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid
Reactant of Route 6
2-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid

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